![molecular formula C10H12N2O4 B3174656 1-[(Dimethylcarbamoyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 954225-73-1](/img/structure/B3174656.png)
1-[(Dimethylcarbamoyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Overview
Description
1-(Dimethylcarbamoyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (DMCD) is an important compound in the field of synthetic organic chemistry. It is a versatile building block used in the synthesis of a wide range of organic compounds and has applications in a wide variety of areas, including medicinal chemistry, materials science, and biochemistry. DMCD has been studied extensively in the last few decades due to its unique properties and potential utility in various fields.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 1-[(Dimethylcarbamoyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid, focusing on six unique fields:
Pharmaceutical Development
1-[(Dimethylcarbamoyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a promising compound in pharmaceutical research due to its potential therapeutic properties. Researchers are exploring its use as a lead compound for developing new drugs targeting various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Its unique chemical structure allows for modifications that can enhance its efficacy and reduce side effects .
Antimicrobial Agents
This compound has shown potential as an antimicrobial agent . Studies have indicated its effectiveness against a range of bacterial and fungal pathogens. The compound’s ability to disrupt microbial cell walls and inhibit essential enzymes makes it a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .
Agricultural Chemistry
In agricultural chemistry, 1-[(Dimethylcarbamoyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid is being investigated for its potential as a pesticide . Its ability to act on specific biochemical pathways in pests without harming crops or beneficial insects makes it a valuable tool for sustainable agriculture. Researchers are focusing on optimizing its formulation and application methods to maximize its effectiveness .
Material Science
The compound is also of interest in material science for its potential use in polymer synthesis . Its unique chemical properties can be leveraged to create polymers with specific characteristics, such as enhanced durability, flexibility, or resistance to environmental degradation. This application is particularly relevant for developing advanced materials for industrial and consumer products .
properties
IUPAC Name |
1-[2-(dimethylamino)-2-oxoethyl]-2-oxopyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-11(2)8(13)6-12-5-3-4-7(9(12)14)10(15)16/h3-5H,6H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECXQSWIARDNCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C=CC=C(C1=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001141215 | |
Record name | 1-[2-(Dimethylamino)-2-oxoethyl]-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001141215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Dimethylcarbamoyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
CAS RN |
954225-73-1 | |
Record name | 1-[2-(Dimethylamino)-2-oxoethyl]-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=954225-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-(Dimethylamino)-2-oxoethyl]-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001141215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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